(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone typically involves multi-step organic reactions. One common approach is the use of click chemistry to form the 1H-1,2,3-triazole ring. This involves the cycloaddition of azides and alkynes in the presence of a copper(I) catalyst . The azetidine and pyrrolidine rings are often introduced through nucleophilic substitution reactions, while the benzo[d]oxazole moiety can be synthesized via cyclization reactions involving ortho-aminophenols and carboxylic acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of robust catalysts and solvents that can be recycled would also be crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The triazole and benzo[d]oxazole rings can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The azetidine and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new alkylated or arylated derivatives.
Scientific Research Applications
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The biological activity of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone is primarily due to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, while the benzo[d]oxazole moiety can interact with DNA or proteins through intercalation or groove binding . These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1H-1,2,3-triazol-1-yl)methanone derivatives: Known for their antimicrobial properties.
Benzo[d]oxazole derivatives: Used in the treatment of neurological disorders.
Pyrrolidine-based compounds: Commonly found in antiviral and anticancer drugs.
Uniqueness
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone: is unique due to the combination of these three pharmacophores in a single molecule, which may result in synergistic effects and enhanced biological activity .
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-16(21-10-12(11-21)23-9-7-18-20-23)14-5-3-8-22(14)17-19-13-4-1-2-6-15(13)25-17/h1-2,4,6-7,9,12,14H,3,5,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMOYUSFMBORSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CC(C4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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